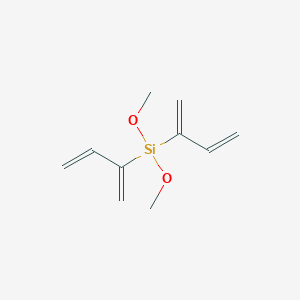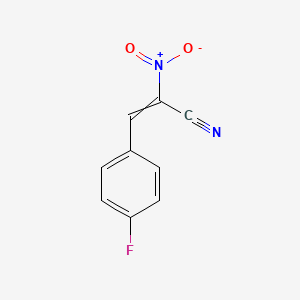![molecular formula C10H8N4O2 B14333158 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole CAS No. 106917-45-7](/img/structure/B14333158.png)
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a pyrrole ring. The compound is notable for its vibrant color, which is attributed to the presence of the nitrophenyl group. This compound is part of the azo dye family, which is widely used in various industries due to their vivid colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3H-pyrrole under basic conditions to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-[(E)-(4-Aminophenyl)diazenyl]-3H-pyrrole.
Oxidation: Pyrrole-2,3-diones.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The diazenyl group can also participate in redox reactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole can be compared with other azo compounds such as:
2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
2-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol: Contains a naphthol group, leading to different chemical properties and applications.
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Features a chlorophenyl group, which affects its reactivity and uses.
The uniqueness of this compound lies in its combination of the pyrrole ring and the nitrophenyl diazenyl group, which imparts specific chemical and biological properties that are distinct from other azo compounds.
Eigenschaften
CAS-Nummer |
106917-45-7 |
|---|---|
Molekularformel |
C10H8N4O2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
(4-nitrophenyl)-(3H-pyrrol-2-yl)diazene |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)9-5-3-8(4-6-9)12-13-10-2-1-7-11-10/h1,3-7H,2H2 |
InChI-Schlüssel |
IPUAWNBYEYKIIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN=C1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


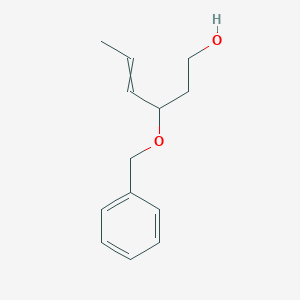
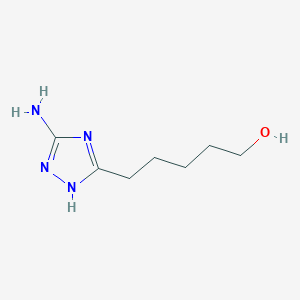
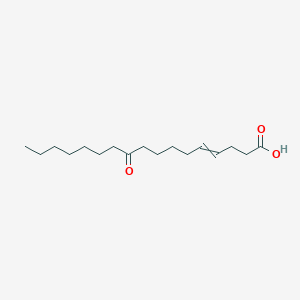
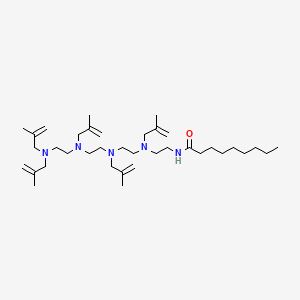


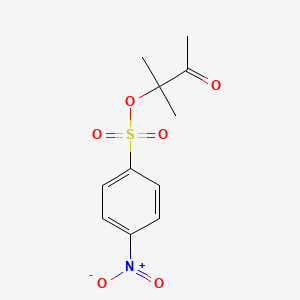
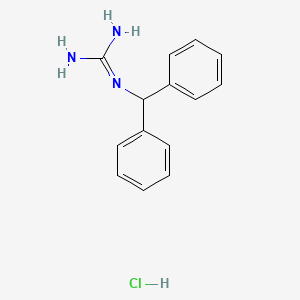
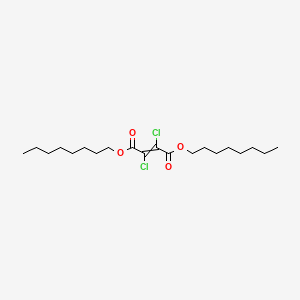
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
